molecular formula C2H7ClSi B15288262 Chloro-deuterio-bis(trideuteriomethyl)silane

Chloro-deuterio-bis(trideuteriomethyl)silane

Cat. No.: B15288262
M. Wt: 101.66 g/mol
InChI Key: YGHUUVGIRWMJGE-UAVYNJCWSA-N
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Description

Chloro-deuterio-bis(trideuteriomethyl)silane is a specialized organosilicon compound characterized by the presence of deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which makes it valuable for mechanistic studies and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro-deuterio-bis(trideuteriomethyl)silane can be synthesized through the deuteration of silanes using deuterium oxide (D₂O) as a deuterium source. This process is typically mediated by visible light and does not require metal catalysts, making it an efficient and environmentally friendly method . The reaction involves the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) between silanes and a thiol HAT catalyst, resulting in high deuterium incorporation and yields .

Industrial Production Methods

For industrial-scale production, continuous-flow micro-tubing reactors can be employed to enhance reaction efficiency. This method allows for the synthesis of deuterated silanes on a large scale, ensuring consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Chloro-deuterio-bis(trideuteriomethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro-deuterio-bis(trideuteriomethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which chloro-deuterio-bis(trideuteriomethyl)silane exerts its effects involves the transfer of deuterium atoms to target molecules. This process is facilitated by the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) mechanism, which ensures efficient deuterium incorporation . The molecular targets and pathways involved include various organic substrates and functional groups that undergo deuterium exchange or incorporation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro-deuterio-bis(trideuteriomethyl)silane is unique due to its deuterium labeling, which provides distinct advantages in mechanistic studies and diagnostic applications. The presence of deuterium atoms allows for the tracking of molecular interactions and pathways with high precision, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C2H7ClSi

Molecular Weight

101.66 g/mol

IUPAC Name

chloro-deuterio-bis(trideuteriomethyl)silane

InChI

InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3/i1D3,2D3,4D

InChI Key

YGHUUVGIRWMJGE-UAVYNJCWSA-N

Isomeric SMILES

[2H]C([2H])([2H])[Si]([2H])(C([2H])([2H])[2H])Cl

Canonical SMILES

C[SiH](C)Cl

Origin of Product

United States

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